molecular formula C23H27NO4 B1425139 (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid CAS No. 1012341-48-8

(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid

Cat. No. B1425139
M. Wt: 381.5 g/mol
InChI Key: JXTNUXJSXXIIFE-VISDOYDDSA-N
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Description

“(R,E)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid” is a chemical compound with the molecular formula C25H31NO4 . It has a molecular weight of 409.52 .


Synthesis Analysis

The synthesis of compounds similar to “(R,E)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of “(R,E)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid” is characterized by the presence of a biphenyl group, a tert-butoxycarbonyl group, and an amino group .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

“(R,E)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid” has a density of 1.081±0.06 g/cm3 at 20 ºC 760 Torr, and a boiling point of 562.7±50.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids

A study by Sugiyama, Imai, and Ishii (2013) outlines a method for synthesizing δ,γ-unsaturated amino acids, which are crucial in pharmaceutical and chemical industries. This method involves the use of (R)-tert-butyloxycarbonyl)amino derivatives, demonstrating a process to create complex molecules like (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid with high diastereoselectivity (Sugiyama et al., 2013).

Solvent Dependent Reactions of Diaza-Diene with Enamines

Rossi et al. (2007) investigated the reactions of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene with various enamines. The study highlights the versatility of tert-butoxycarbonyl derivatives in synthetic chemistry, providing insights into their role in the synthesis of diverse organic compounds (Rossi et al., 2007).

Synthesis of Related Amino Acids

Hallinan, Crout, and Errington (1994) describe a synthesis method for vinylglycine, a compound related to (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid. Their approach provides a practical method for producing related amino acids, which are important in various scientific applications (Hallinan et al., 1994).

Enantioselective Synthesis in Neuroexcitant Analogues

Pajouhesh et al. (2000) demonstrated the enantioselective synthesis of neuroexcitant analogues using tert-butoxycarbonyl derivatives. This research underscores the utility of such compounds in developing neuroactive drugs (Pajouhesh et al., 2000).

Luminescent Molecular Crystals Synthesis

Zhestkij et al. (2021) synthesized luminescent molecular crystals using derivatives similar to (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid. This demonstrates the application of such compounds in creating materials with unique photoluminescent properties (Zhestkij et al., 2021).

Future Directions

The future directions for the study of compounds like “(R,E)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid” could involve the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

properties

IUPAC Name

(E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/b16-14+/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTNUXJSXXIIFE-VISDOYDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401116519
Record name (2E,4R)-5-[1,1′-Biphenyl]-4-yl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid

CAS RN

1012341-48-8
Record name (2E,4R)-5-[1,1′-Biphenyl]-4-yl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012341-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,4R)-5-[1,1′-Biphenyl]-4-yl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4R)-5-{[1,1â??-biphenyl]-4-yl}-4-[(tert-butoxycarbonyl)amino]-2-methylpent-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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